Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate
Description
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate (CAS: 885326-87-4) is a brominated picolinate derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₂H₁₅BrN₂O₄, with a molecular weight of 331.16 g/mol. The compound is stored under dry conditions at 2–8°C to ensure stability, as indicated in its safety data sheet . The Boc group enhances stability during synthetic reactions, while the bromine atom at the 4-position serves as a reactive site for nucleophilic substitutions or cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
methyl 4-bromo-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)15-9-6-7(13)5-8(14-9)10(16)18-4/h5-6H,1-4H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTYIVKMAJBROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=N1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648595 | |
| Record name | Methyl 4-bromo-6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885326-87-4 | |
| Record name | Methyl 4-bromo-6-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Methodology
The primary synthetic route to Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate involves a two-step sequence starting from 4-bromo-6-(methoxycarbonyl)picolinic acid. The critical reaction leverages tert-butoxycarbonyl (Boc) protection to stabilize the amino group during subsequent transformations.
Reaction Conditions and Reagents
The synthesis is conducted under reflux in 1,4-dioxane, utilizing the following reagents:
- 4-Bromo-6-(methoxycarbonyl)picolinic acid : 1.25 g (3.84 mmol, 1.0 equiv)
- Triethylamine : 0.6 mL (4.61 mmol, 1.2 equiv)
- tert-Butanol : 8 mL
- 1,4-Dioxane : 20 mL
- Diphenyl phosphoryl azide : 1.27 g (4.61 mmol, 1.2 equiv)
The reaction mixture is heated to reflux (101°C) for 3 hours, after which it is concentrated under reduced pressure. Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 6:1) yields the product as a brown solid with a 50% yield (793 mg).
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Starting Material | 4-Bromo-6-(methoxycarbonyl)picolinic acid |
| Boc Protecting Agent | Diphenyl phosphoryl azide |
| Solvent System | 1,4-Dioxane/tert-butanol |
| Reaction Temperature | Reflux (101°C) |
| Reaction Time | 3 hours |
| Purification Method | Silica gel chromatography |
| Yield | 50% |
Reaction Mechanism and Optimization
Mechanistic Insights
The Boc protection proceeds via nucleophilic acyl substitution. Triethylamine deprotonates the amino group of 4-bromo-6-(methoxycarbonyl)picolinic acid, generating a reactive amine intermediate. Diphenyl phosphoryl azide facilitates the formation of the Boc-protected amine by transferring the tert-butoxycarbonyl group. The 1,4-dioxane solvent stabilizes transition states through polar interactions, while tert-butanol acts as a co-solvent to enhance reagent solubility.
Optimization Considerations
- Solvent Choice : 1,4-Dioxane’s high boiling point (101°C) enables reflux without solvent evaporation, ensuring consistent reaction kinetics.
- Stoichiometry : A 1.2:1 molar ratio of diphenyl phosphoryl azide to starting material ensures complete Boc protection, minimizing side reactions.
- Purification : The 6:1 petroleum ether/ethyl acetate ratio optimizes separation of polar byproducts from the desired product.
Work-Up and Purification
Post-reaction, the crude mixture is concentrated to remove volatile solvents. Column chromatography on silica gel effectively isolates this compound, with elution monitored by thin-layer chromatography (TLC). The brown solid obtained is characterized by spectroscopic methods to confirm purity and structure.
Analytical Characterization
Spectroscopic Data
- ESI-MS (Electrospray Ionization Mass Spectrometry) : m/z 331.0 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅BrN₂O₄.
- ¹H NMR (400 MHz, CDCl₃) : δ 8.42 (d, J = 1.4 Hz, 1H), 7.93 (d, J = 1.6 Hz, 1H), 7.65 (s, 1H), 3.98 (s, 3H), 1.51 (s, 9H).
Table 2: ¹H NMR Spectral Assignments
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | d | 1H | Pyridine H-3 |
| 7.93 | d | 1H | Pyridine H-5 |
| 7.65 | s | 1H | NH (Boc-protected) |
| 3.98 | s | 3H | Methoxy group |
| 1.51 | s | 9H | tert-Butyl group |
Patent and Application Overview
The compound is patented (WO2016/11390) for its antifungal activity, inhibiting fungal enzymes through tautomer formation and imidazole interactions. Its enantiomers exhibit additional antibacterial effects, underscoring its versatility in antimicrobial drug development.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Ester Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Nucleophilic Substitution: Substituted picolinates with various functional groups.
Deprotection: 4-bromo-6-aminopicolinate.
Ester Hydrolysis: 4-bromo-6-((tert-butoxycarbonyl)amino)picolinic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate is primarily utilized in the synthesis of bioactive compounds. The Boc group serves as a protective group for amino acids during peptide synthesis, facilitating the formation of complex molecules without premature reactions.
Case Study : In a study focused on developing inhibitors for inflammatory diseases, derivatives of this compound were synthesized and evaluated for their biological activity. The results indicated that modifications to the Boc-protected amino group could enhance binding affinity to specific biological targets, demonstrating its utility in drug design .
Peptide Synthesis
The compound is integral to peptide synthesis methodologies. The protection of amino groups with Boc allows chemists to conduct multiple coupling reactions without the risk of side reactions that might occur with unprotected amino acids.
Mechanism of Action :
- The tert-butoxycarbonyl group can be easily removed under mild acidic conditions, allowing for the subsequent formation of peptide bonds.
- This selectivity is crucial in multi-step syntheses where maintaining the integrity of certain functional groups is necessary.
Organic Synthesis
In organic synthesis, this compound acts as a versatile intermediate for constructing various heterocyclic compounds and pharmaceuticals. Its unique structure allows for diverse functionalization strategies.
Application Example : Researchers have used this compound as a precursor in synthesizing novel inhibitors targeting specific enzymes related to cancer pathways .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amine group can be deprotected to reveal the free amine, which can then participate in hydrogen bonding or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate and analogous compounds.
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Variations :
- Boc Protection : Both the target compound and 4d utilize Boc groups for amine protection, enhancing stability under basic conditions. In contrast, Compound 36 employs a trifluoroacetamido group, which is cleavable under milder basic conditions .
- Ester Groups : Methyl esters (target compound, 4d ) generally exhibit lower solubility in polar solvents compared to ethyl esters (33 , 34 ), influencing their applicability in aqueous reactions .
Reactivity :
- The bromine at position 4 in the target compound enables Suzuki-Miyaura cross-coupling, while the bromomethyl group in 4d is prone to nucleophilic substitution (e.g., with amines or thiols) .
- Compound 36 ’s ethynyl group facilitates click chemistry, enabling conjugation with biomolecules for imaging applications .
Synthetic Efficiency :
- High-yield syntheses (>90%) are observed in compounds with ethynyl or hydroxymethyl groups (36 , 4d ), likely due to straightforward coupling reactions. Lower yields in 33 and 34 (50–64%) suggest steric challenges or competing side reactions .
Applications :
- The target compound and 4d are primarily used as intermediates in drug discovery. 33 and 34 serve as ligands for europium chelates in luminescent probes, while 36 ’s trifluoroacetamido group makes it suitable for bioimaging .
Research Findings and Implications
- Stability : The Boc group in the target compound and 4d provides superior stability during synthetic workflows compared to trifluoroacetamido or unprotected amines .
- Functional Versatility : Bromine and bromomethyl substituents enable diverse derivatization pathways, positioning these compounds as critical building blocks in medicinal chemistry .
- Industrial Relevance : Ethyl esters (33 , 34 ) are preferred in materials science due to enhanced solubility, whereas methyl esters (target compound) are favored in high-purity pharmaceutical synthesis .
Biological Activity
Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate, with the CAS number 885326-87-4, is a chemical compound belonging to the class of picolinate derivatives. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₅BrN₂O₄
- Molecular Weight : 331.166 g/mol
- CAS Number : 885326-87-4
The compound features a bromine atom at the 4-position of the picolinate ring and a tert-butoxycarbonyl (Boc) protective group on the amino side chain, which influences its reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that derivatives of picolinate compounds exhibit significant antibacterial properties. A study highlighted that various derivatives, including those similar to this compound, were effective against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity | IC₅₀ (µg/mL) |
|---|---|---|
| Bacillus subtilis | Moderate antibacterial activity | Not specified |
| Staphylococcus aureus | Moderate antibacterial activity | Not specified |
| Escherichia coli | Significant antibacterial activity | Not specified |
| Pseudomonas aeruginosa | Significant antibacterial activity | Not specified |
The specific IC₅₀ values for this compound are not extensively documented; however, related compounds have shown promising results in inhibiting bacterial growth .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis or function. The presence of the bromine atom and the Boc group may enhance the lipophilicity of the compound, allowing better penetration through bacterial membranes.
Case Studies and Research Findings
-
Synthesis and Structure-Activity Relationship (SAR) :
A comprehensive study on similar compounds identified that modifications in the picolinate structure significantly affect their biological activities. The introduction of halogen substituents like bromine was correlated with increased antibacterial potency . -
Comparative Analysis with Other Derivatives :
In comparative studies, this compound was evaluated alongside other picolinate derivatives for their therapeutic potential. Compounds with similar structures but different substituents were found to exhibit varying degrees of efficacy against bacterial strains, indicating the importance of structural configuration in determining biological activity . -
Potential Therapeutic Applications :
Beyond antibacterial applications, there is ongoing research into the potential use of this compound in other therapeutic areas, including anti-inflammatory and anticancer activities. Preliminary studies suggest that modifications to the picolinate framework could lead to novel therapeutic agents targeting specific diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 4-bromo-6-((tert-butoxycarbonyl)amino)picolinate?
- Methodological Answer : The compound is typically synthesized via sequential functionalization of the picolinate scaffold. Key steps include:
- Bromination : Direct bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination.
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group at the 6-amino position using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine during subsequent reactions.
- Esterification : Methyl ester formation via reaction with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC).
- Purification : Column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization to achieve >95% purity .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H NMR will show the Boc group’s tert-butyl singlet (~1.3 ppm), the methyl ester (~3.9 ppm), and aromatic protons (6-8 ppm). ¹³C NMR confirms carbonyl groups (Boc: ~155 ppm; ester: ~165 ppm).
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O).
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >95% .
Advanced Research Questions
Q. How can factorial design optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?
- Methodological Answer :
- Variables : Catalyst (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂), base (K₂CO₃ vs. Cs₂CO₃), solvent (THF vs. DMF), and temperature (80°C vs. 100°C).
- Design : A 2⁴ factorial design reduces the number of experiments while identifying significant factors. For example, interactions between solvent polarity and base strength may dominate yield outcomes.
- Analysis : Response surface methodology (RSM) models the optimal conditions. For instance, Pd(dppf)Cl₂ in DMF with Cs₂CO₃ at 100°C may maximize coupling efficiency due to enhanced oxidative addition and base solubility .
Q. What computational strategies predict the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate activation energies for oxidative addition steps. The C-Br bond dissociation energy (BDE) and electron density maps (via NBO analysis) reveal susceptibility to Pd(0) insertion.
- Reaction Pathway Search : Tools like GRRM or AFIR simulate transition states and intermediates. For example, steric hindrance from the Boc group may slow transmetallation but stabilize intermediates.
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict ligand-catalyst pairs. ICReDD’s hybrid computational-experimental workflows are particularly effective .
Q. How can contradictions in reported reaction yields (e.g., 40–80% for Buchwald-Hartwig aminations) be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically review literature to identify variables (e.g., moisture sensitivity of Pd catalysts, Boc group stability under basic conditions).
- Controlled Replication : Reproduce experiments with strict inert conditions (glovebox, degassed solvents). Monitor Boc deprotection via TLC or in-situ IR.
- Statistical Validation : Use ANOVA to compare yield distributions across studies. Contradictions often arise from unaccounted variables like trace water or ligand purity .
Q. What strategies maintain Boc group integrity during acidic or high-temperature reactions?
- Methodological Answer :
- Condition Screening : Test Boc stability in common solvents (e.g., DCM, THF) with acids (TFA, HCl) or bases (TEA, DBU) at varying temperatures.
- Protection Alternatives : Compare Boc with more stable groups (e.g., Fmoc) if deprotection occurs.
- In-Situ Monitoring : Use ¹H NMR or LC-MS to detect Boc cleavage. For example, Boc is stable below 60°C in neutral THF but degrades rapidly in HCl/MeOH .
Methodological Resources
- Experimental Design : Apply Taguchi or Box-Behnken designs to minimize trials while maximizing data robustness .
- Computational Tools : Leverage COMSOL Multiphysics for reaction simulation and ICReDD’s reaction discovery platforms for AI-driven optimization .
- Data Analysis : Use Python’s SciPy or R for statistical modeling of reaction parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
